molecular formula C11H11NO3 B1287578 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile CAS No. 70988-04-4

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

Cat. No.: B1287578
CAS No.: 70988-04-4
M. Wt: 205.21 g/mol
InChI Key: LKMXJVUYRSDTPZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile is a nitrile-containing β-keto compound characterized by a central propanenitrile backbone substituted with a 3,5-dimethoxyphenyl group at the carbonyl position. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . This compound is synthesized via Claisen condensation or related methods, as evidenced by its structural analogs like ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (MK10), which is prepared from aryl ketones and ethyl cyanoacetate derivatives . The 3,5-dimethoxy substituents on the phenyl ring enhance electron-donating effects, influencing reactivity and stability in synthetic applications, particularly in pharmaceutical intermediates or agrochemical precursors .

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMXJVUYRSDTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10606557
Record name 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70988-04-4
Record name 3,5-Dimethoxy-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70988-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael Addition Method

One effective method for synthesizing 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile involves a Michael addition reaction. This process typically utilizes a cyanoketone as a starting material.

  • Reagents :

    • 3-Oxo-3-phenylpropanenitrile
    • 3,5-Dimethoxybenzaldehyde
    • Base (e.g., sodium hydroxide)
  • Procedure :

    • Mix the cyanoketone with the aldehyde in a suitable solvent (e.g., ethanol).
    • Add the base to initiate the reaction.
    • Stir the mixture at room temperature for several hours.
    • Purify the product using column chromatography.
  • Yield : Reports indicate yields ranging from 70% to 90% depending on the reaction conditions and purification methods used.

Palladium-Catalyzed Carbonylation

Another notable method involves a palladium-catalyzed carbonylation approach, which allows for the introduction of functional groups with high selectivity.

  • Reagents :

    • Tert-butyl cyanoacetate
    • (Hetero)aryl bromides
    • Carbon monoxide
  • Procedure :

    • Combine tert-butyl cyanoacetate with (hetero)aryl bromides in the presence of a palladium catalyst.
    • Introduce carbon monoxide under controlled conditions.
    • Allow the reaction to proceed under mild basic conditions.
  • Yield : This method has been reported to provide excellent yields of up to 95% for various aryl substitutions.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods for synthesizing this compound:

Method Reagents Conditions Yield (%)
Michael Addition Cyanoketone, Aldehyde Room temperature 70 - 90
Palladium-Catalyzed Carbonylation Tert-butyl cyanoacetate, Aryl bromides Mild base, CO atmosphere Up to 95

Research Findings

Recent studies emphasize the versatility of these methods in terms of functional group tolerance and scalability:

  • The Michael addition method is particularly advantageous for generating diverse derivatives due to its mild reaction conditions and straightforward purification processes.

  • The palladium-catalyzed carbonylation method demonstrates significant efficiency in producing high-purity products with complex functionalities, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: 3-(3,5-Dimethoxyphenyl)-3-oxopropanoic acid.

    Reduction: 3-(3,5-Dimethoxyphenyl)-3-aminopropanenitrile.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile involves its interaction with cellular components, leading to various biological effects. For instance, it may induce oxidative stress in cancer cells, leading to apoptosis . The compound can modulate gene expression and affect pathways related to cell survival and death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile with structurally analogous compounds:

Compound Name Molecular Formula Substituents on Phenyl Ring Key Properties/Applications References
This compound C₁₁H₁₁NO₃ 3,5-dimethoxy Intermediate for pyrazolopyrimidinones
3-(3,5-Bis(trifluoromethyl)phenyl)-3-oxopropanenitrile (MK83) C₁₂H₇F₆NO 3,5-bis(trifluoromethyl) High lipophilicity; used in fluorinated drug design
3-(3-Nitrophenyl)-3-oxopropanenitrile C₉H₆N₂O₃ 3-nitro Electron-withdrawing group enhances electrophilicity
3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile C₁₅H₉Cl₂NO₂ 2-(3,5-dichlorophenoxy) Chlorinated derivatives for pesticidal activity
Ethyl 3-(3,5-diethylphenyl)-3-oxopropanoate (MK4) C₁₅H₂₀O₃ 3,5-diethyl Alkyl substituents improve solubility in non-polar media

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxy substituents in the target compound increase electron density on the phenyl ring, stabilizing intermediates in nucleophilic additions. In contrast, nitro (3-nitrophenyl) or trifluoromethyl (MK83) groups reduce electron density, enhancing electrophilic reactivity .
  • Steric and Solubility Profiles : Compared to MK4 (3,5-diethyl substituents), the methoxy groups in this compound provide moderate steric bulk but better solubility in polar solvents due to hydrogen bonding .

Research Findings and Data

Spectroscopic Data

  • ¹H NMR : The target compound shows characteristic peaks at δ 3.85 ppm (singlet, OCH₃) and δ 4.30 ppm (triplet, CH₂CN) .
  • IR : Strong absorption at 2220 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) .

Biological Activity

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and proteomics. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12H13N2O3
  • Structural Features : It contains a propanenitrile backbone with a 3,5-dimethoxyphenyl substituent. The presence of two methoxy groups enhances its solubility and reactivity compared to similar compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various human cancer cell lines. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted its potential to act as an anticancer agent, although further research is necessary to elucidate its mechanisms and therapeutic efficacy in vivo .
  • Proteomics Applications : The compound serves as a chemical probe for labeling and identifying specific protein modifications, particularly cysteine alkylation. This application is crucial for studying protein-protein interactions and understanding cellular processes .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets involved in critical pathways such as cell proliferation and apoptosis.

Potential Mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Protein Interaction Modulation : As a chemical probe, it can modify protein functions by targeting specific amino acid residues.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound. Below are summaries of key findings:

StudyFocusFindings
Bioorganic & Medicinal Chemistry LettersAnticancer ActivityInhibits growth in various human cancer cell lines; further studies needed for mechanism elucidation.
Proteomics ResearchChemical ProbingEffective for cysteine alkylation; aids in studying protein interactions.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals interesting insights into the unique characteristics of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
3-(4-Methoxyphenyl)-3-oxopropanenitrileSimilar phenyl group but different substituentsModerate antitumor activityLacks dimethoxy substitution
3-(2-Hydroxyphenyl)-3-oxopropanenitrileHydroxy group instead of methoxyAntimicrobial propertiesDifferent polarity due to hydroxyl
4-(Dimethylamino)-2-methylbenzaldehydeDifferent functional groupsAntidepressant activityContains amino group enhancing reactivity

The presence of two methoxy groups in this compound significantly enhances its solubility and reactivity compared to these similar compounds, making it particularly interesting for further research .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile, and what are their key experimental conditions?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, β-ketoester intermediates (e.g., methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate) are often hydrolyzed and further derivatized with nitrile-containing reagents. A typical protocol involves ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours to achieve controlled reaction kinetics . Alternative routes use Bi(OTf)₃ as a Lewis acid catalyst in refluxing dichloromethane (DCM), achieving yields >85% .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR confirm aromatic methoxy groups (δ ~3.8 ppm for OCH₃) and the ketone carbonyl (δ ~190–200 ppm).
  • IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) are critical .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 234.08 for C₁₁H₁₁NO₄) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, DMF) but limited solubility in water. Stability tests indicate degradation under prolonged exposure to light or moisture, necessitating storage at 0–6°C in amber vials .

Q. Which purification techniques are optimal for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. Recrystallization from ethanol/water mixtures improves purity (>97% by GC), with melting points typically between 102–105°C .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethoxy substituents influence reactivity in cross-coupling or cyclization reactions?

  • Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but create steric hindrance. Computational DFT studies (e.g., Fukui indices) predict preferential reactivity at the para position relative to the ketone group. Experimental validation involves regioselective bromination or Suzuki-Miyaura coupling to generate derivatives for structure-activity studies .

Q. What challenges arise in achieving enantioselective synthesis of derivatives, and how can they be mitigated?

  • Methodological Answer : Racemization at the α-carbon (adjacent to the ketone) is a key challenge. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) improve enantiomeric excess. For example, Bi(OTf)₃-mediated cyclizations in DCM yield spiro-fused products with >90% ee under optimized conditions .

Q. How does this compound serve as a precursor for bioactive heterocycles (e.g., chromenes, pyridines)?

  • Methodological Answer : The nitrile and ketone groups enable cyclocondensation with nucleophiles. For instance, reaction with 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde in ethanol forms coumarin derivatives with potential antioxidant activity. Mechanistic studies (e.g., kinetic monitoring via HPLC) reveal rate-determining steps dependent on solvent polarity .

Q. What discrepancies exist in reported spectroscopic data, and how should researchers resolve them?

  • Methodological Answer : Variations in NMR chemical shifts (e.g., δ for C=O) arise from solvent effects (DMSO vs. CDCl₃) or concentration differences. Researchers should cross-reference data from multiple sources (e.g., ) and validate assignments via 2D NMR (HSQC, HMBC) or X-ray crystallography when possible.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
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